Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-
Brand Name: Vulcanchem
CAS No.: 646057-09-2
VCID: VC16917086
InChI: InChI=1S/C13H18N4/c1-4-17-5-2-11(1)13(17)3-6-16(9-13)12-7-14-10-15-8-12/h7-8,10-11H,1-6,9H2
SMILES:
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-

CAS No.: 646057-09-2

Cat. No.: VC16917086

Molecular Formula: C13H18N4

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- - 646057-09-2

Specification

CAS No. 646057-09-2
Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
IUPAC Name 1'-pyrimidin-5-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]
Standard InChI InChI=1S/C13H18N4/c1-4-17-5-2-11(1)13(17)3-6-16(9-13)12-7-14-10-15-8-12/h7-8,10-11H,1-6,9H2
Standard InChI Key IFVICKYUFQMIHT-UHFFFAOYSA-N
Canonical SMILES C1CN2CCC1C23CCN(C3)C4=CN=CN=C4

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-, delineates its core components:

  • 1-Azabicyclo[2.2.1]heptane: A norbornane-derived bicyclic system with a nitrogen atom at the 1-position, contributing to conformational rigidity .

  • Pyrrolidine: A five-membered saturated heterocycle fused via a spiro junction at the 7-position of the bicycloheptane.

  • 5-Pyrimidinyl substituent: An aromatic heterocyclic group attached to the pyrrolidine nitrogen, introducing potential hydrogen-bonding and π-stacking interactions .

The molecular formula C₁₃H₁₈N₄ (MW = 230.31 g/mol) reflects its moderate size and nitrogen-rich composition . Computational models predict a LogP of ~1.2, suggesting balanced hydrophilicity and lipophilicity, while the pyrimidine ring may enhance solubility in polar aprotic solvents .

Table 1: Key Identifiers and Properties

PropertyValue
CAS Number646057-09-2
Molecular FormulaC₁₃H₁₈N₄
Molecular Weight230.31 g/mol
Topological Polar Surface Area~60 Ų (estimated)

Synthetic Strategies and Methodological Insights

Spirocyclic compounds like this target are typically synthesized via cycloaddition or cascade reactions. While no direct synthesis is documented for this molecule, analogous routes provide actionable insights:

Organocatalytic [3 + 2] Cycloaddition

The asymmetric synthesis of spiro[oxindole-3,2'-pyrrolidine] derivatives via 1,3-dipolar cycloaddition between isatin-derived azomethine ylides and α,β-unsaturated aldehydes demonstrates a viable pathway . Here, chiral amine catalysts induce diastereo- and enantioselectivity, yielding spiro frameworks with high stereocontrol . Adapting this method, the pyrimidinyl-pyrrolidine moiety could form via post-cycloaddition functionalization.

SmI₂-Mediated Spirocyclization

In studies toward longeracemine, a SmI₂-mediated cascade constructs the 2-azabicyclo[2.2.1]heptane core from 7-azabicyclo precursors . This reductive coupling strategy could be modified to assemble the bicycloheptane-pyrrolidine spiro system, leveraging samarium diiodide’s ability to mediate radical or anionic intermediates .

Table 2: Comparative Synthetic Approaches for Spirocyclic Analogs

MethodKey ReagentsYield (%)Stereoselectivity
Organocatalytic [3 + 2]Chiral amine, aldehyde60–80High (up to 99% ee)
SmI₂-mediated cascadeSamarium diiodide, HMPA45–65Moderate

Physicochemical and Structural Analysis

The spiro architecture imposes significant steric constraints, as evidenced by X-ray crystallography of related compounds . For instance, spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one (CAS 646055-81-4) adopts a twisted conformation where the bicycloheptane and pyrrolidine planes intersect at ~85° . Substituents like the 5-pyrimidinyl group likely exacerbate this distortion, potentially enhancing binding selectivity in biological targets.

CompoundTargetActivity (EC₅₀/IC₅₀)
AZD0328 Nicotinic acetylcholine receptors12 nM (α7 nAChR)
PF-06409577 AMPK7 nM (AMPKα1β1γ1)

Challenges and Future Directions

Current limitations include the lack of scalable synthetic routes and unambiguous spectral data for the title compound. Future work should prioritize:

  • Method optimization: Leveraging flow chemistry or photoredox catalysis to improve spirocyclization efficiency.

  • Biological profiling: Screening against kinase panels or neurotransmitter receptors to identify lead candidates.

  • Computational modeling: Molecular dynamics simulations to predict binding modes and guide structural refinements.

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